Direct Head-to-Head Comparison: N-Benzylacetamidine vs. W1400 iNOS Inhibitory Potency
In a comparative study of six acetamidine derivatives structurally related to N-(3-(aminomethyl)benzyl)acetamidine (W1400), N-benzylacetamidine (Compound 2) exhibited superior iNOS inhibitory activity and selectivity. The compound was identified as the most active and selective among the synthesized series [1].
| Evidence Dimension | iNOS inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.20 μM |
| Comparator Or Baseline | W1400 (N-(3-(aminomethyl)benzyl)acetamidine) with reported iNOS IC50 of 0.23 μM for human iNOS in purified enzyme assays; compound 5 in the same series (p-methoxybenzyl derivative) exhibited IC50 of 1.1 μM |
| Quantified Difference | N-Benzylacetamidine demonstrates a 13% improvement in potency relative to W1400 (0.20 μM vs. 0.23 μM) and 5.5-fold greater potency than the p-methoxybenzyl analog (0.20 μM vs. 1.1 μM) |
| Conditions | Purified human iNOS enzyme assay; inhibition measured via conversion of L-arginine to L-citrulline |
Why This Matters
Procurement of N-benzylacetamidine rather than W1400 or other structural analogs ensures maximal iNOS inhibitory potency, reducing the required working concentration and associated off-target exposure.
- [1] Maccallini C, Patruno A, Besker N, et al. Synthesis, biological evaluation, and docking studies of N-substituted acetamidines as selective inhibitors of inducible nitric oxide synthase. J Med Chem. 2009;52(5):1481-1485. Table 2 reports iNOS IC50 values for compounds 1-6. View Source
